Iridium--lanthanum (2/1)
Description
Significance within Rare Earth-Transition Metal Intermetallics
Rare-earth (RE) and transition-metal (TM) intermetallic compounds are a class of materials renowned for their diverse and significant cooperative phenomena, particularly magnetism and superconductivity. arxiv.orgmdpi.com The unique characteristics of these materials stem from the complex interactions involving the 4f electrons of the rare-earth ions. mdpi.com These electrons, exposed to various crystallographic and chemical environments, give rise to a wide spectrum of physical behaviors, including the formation of intermediate valence states and heavy fermion systems. mdpi.com
The significance of RE-TM intermetallics extends to practical applications, especially in the realm of magnetic materials, where they are foundational for developing permanent magnets. mdpi.com The interplay between the rare-earth and transition metal atoms governs the intrinsic magnetic properties like saturation magnetization and magnetocrystalline anisotropy. mdpi.com
Within this important class of materials, the iridium-lanthanum system provides a valuable platform for fundamental research. The compound LaIr₂ serves as a crucial reference material for studying more complex systems, such as the valence fluctuation superconductor CeIr₂. jps.jp By investigating the properties of LaIr₂, which lacks the 4f electrons of cerium, researchers can better understand the specific contributions of these electrons to phenomena like superconductivity in related compounds. jps.jp Furthermore, LaIr₂ itself exhibits interesting physical properties, including bulk superconductivity at low temperatures, making it a subject of intrinsic scientific interest. jps.jp
Historical Context of Intermetallic Compound Research Involving Lanthanum and Iridium
The exploration of the Iridium-Lanthanum system is built upon the historical discoveries of its constituent elements. Lanthanum (La), the prototype for the lanthanide series, was first identified in 1839 by Swedish chemist Carl Gustaf Mosander as an impurity within cerium nitrate (B79036). wikipedia.org Its name, derived from the Greek lanthanein, meaning "to lie hidden," reflects its initial elusiveness. wikipedia.org Iridium (Ir), a member of the platinum group metals, is a hard, silvery-white, and exceptionally corrosion-resistant metal. rsc.orgwikipedia.org
The synthesis and study of intermetallic compounds like those in the La-Ir system became more systematic with the development of metallurgical techniques. Conventional methods for producing intermetallic compounds typically involve the arc or induction melting of the pure constituent elements in a controlled atmosphere, often followed by a period of annealing at high temperatures to ensure homogeneity and the formation of the desired crystal structure. researchgate.net This general approach is employed for creating samples of La-Ir compounds for research. jps.jp The ongoing investigation into rare-earth intermetallics is driven by a continuous scientific quest to discover novel materials with unique properties that could lead to new technological applications. arxiv.org
Overview of Iridium-Lanthanum Stoichiometries and Related Phases
The binary system of lanthanum and iridium gives rise to several intermetallic compounds, each with a distinct stoichiometry and crystal structure. The most studied of these is the Laves phase compound Iridium-Lanthanum (2/1), or LaIr₂.
LaIr₂ crystallizes in the cubic Laves-phase structure of the MgCu₂-type, belonging to the Fd-3m space group. jps.jp It is a well-characterized compound used in fundamental studies of electronic states and superconductivity. jps.jp Research has confirmed that LaIr₂ undergoes a transition to a bulk superconducting state at temperatures below 0.42 K. jps.jp
Below is a table summarizing key research findings for LaIr₂:
Table 1: Selected Properties of LaIr₂| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Cubic Laves-phase (MgCu₂-type) | jps.jp |
| Space Group | Fd-3m (No. 227) | jps.jp |
| Superconducting Transition Temperature (Tc) | 0.42 K | jps.jp |
| Sommerfeld Coefficient (γ) | 6.7 mJ/(K²mol) | jps.jp |
| Debye Temperature (ΘD) | 265 K | jps.jp |
Beyond the 2:1 stoichiometry, other phases exist within the La-Ir system. For instance, traces of LaIr₃ have been suspected as a secondary phase in some preparations of LaIr₂, although often in very small quantities. jps.jp
The system's complexity and potential for interesting physics are further expanded when a third element is introduced. A notable example is LaIr₂Si₂ , which forms in two different tetragonal polymorphs depending on the synthesis conditions. arxiv.orgarxiv.org A high-temperature polymorph (HTP) with the CaBe₂Ge₂-type structure can be retained by rapid cooling, while a low-temperature polymorph (LTP) with the ThCr₂Si₂-type structure is obtained through annealing and slow cooling. arxiv.org Interestingly, superconductivity is observed exclusively in the high-temperature polymorph of LaIr₂Si₂. arxiv.orgarxiv.org
Additionally, research has explored non-crystalline, amorphous lanthanum-iridium materials. Amorphous La-Ir oxides have been synthesized with novel nanostructures for potential applications in electrocatalysis, such as for efficient water splitting. rsc.org
Properties
CAS No. |
12030-63-6 |
|---|---|
Molecular Formula |
Ir2La |
Molecular Weight |
523.34 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.La |
InChI Key |
RPHWNLNDKUYDRE-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Ir].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Lair2
High-Temperature Solid-State Reaction Techniques
High-temperature solid-state reactions are the primary methods for synthesizing LaIr₂. These techniques involve the direct reaction of the constituent elements, lanthanum and iridium, at elevated temperatures to form the desired intermetallic compound.
The synthesis of polycrystalline LaIr₂ is typically achieved through the arc-melting method. This technique is well-suited for producing intermetallic alloys from elements with high melting points. The process involves placing stoichiometric amounts of the high-purity constituent elements, lanthanum and iridium, in a water-cooled copper crucible. The chamber is evacuated to a high vacuum and then filled with an inert gas, such as high-purity argon, to prevent oxidation. An electric arc is then generated between a non-consumable tungsten electrode and the raw materials, causing them to melt and mix.
To ensure homogeneity, the resulting ingot, often called a button, is typically flipped over and re-melted multiple times. Despite the care taken, this process can sometimes result in minor weight loss or the presence of secondary phases. Powder X-ray diffraction is a common technique used to confirm the formation of the desired LaIr₂ crystal structure and to check for the presence of any impurity phases.
For detailed studies of its intrinsic physical properties, high-quality single crystals of LaIr₂ are necessary. These are grown using the Czochralski method, a crystal pulling technique, from a polycrystalline precursor. jps.jp The process is conducted in a specialized furnace equipped with a tungsten heater.
The polycrystalline LaIr₂ button, synthesized via arc-melting, is placed in a tungsten crucible. The material is heated under an inert argon atmosphere until it melts. A seed crystal, attached to a rotating pull rod, is then dipped into the molten LaIr₂. By slowly pulling the seed upward (at a rate of a few millimeters per hour) while simultaneously rotating it, a large, cylindrical single crystal ingot is gradually formed as the melt solidifies onto the seed. jps.jpwikipedia.org Precise control of the temperature gradients, pulling rate, and rotation speed is essential to maintain the single-crystal structure and constant diameter of the growing ingot. youtube.com
Table 1: Parameters for Czochralski Growth of LaIr₂
| Parameter | Value/Description | Reference |
|---|---|---|
| Furnace Type | Tungsten heater Czochralski furnace | jps.jp |
| Crucible Material | Tungsten | jps.jp |
| Atmosphere | Argon gas | jps.jp |
| Pulling Speed | Typical rates are a few mm/hour | jps.jp |
| Rotation | Applied to ensure cylindrical shape and thermal symmetry | wikipedia.org |
Annealing Protocols and Their Influence on Phase Purity and Crystallinity for LaIr₂
After the initial synthesis, whether as a polycrystalline button or a single crystal, LaIr₂ samples often undergo an annealing process. Annealing is a heat treatment that alters the microstructure of a material to improve its properties, such as increasing its ductility and reducing its hardness. For intermetallic compounds like LaIr₂, annealing is crucial for relieving internal stresses, improving chemical homogeneity, and enhancing crystalline quality. jps.jpnih.gov
The as-grown LaIr₂ samples are typically sealed in an evacuated quartz tube and heated in a furnace at a specific temperature for an extended period, often several days. For LaIr₂, a typical annealing protocol might involve heating the sample to 900°C for several hours. nih.govmdpi.com This process allows for atomic diffusion, which helps to eliminate defects and grain boundaries, leading to a more ordered crystal lattice. nih.gov
The effectiveness of annealing is often quantified by measuring the residual resistivity ratio (RRR = ρ₂₉₀K/ρ₄.₂K). A higher RRR value indicates a lower concentration of impurities and defects in the crystal lattice. For LaIr₂, annealing has been shown to significantly improve the sample quality, with the RRR increasing from 53 in as-grown samples to 85 in annealed samples. jps.jp However, annealing can sometimes lead to the precipitation of trace amounts of secondary phases, such as LaIr₃, which may affect physical property measurements like superconductivity. jps.jp
Table 2: Effect of Annealing on LaIr₂ Sample Quality
| Sample State | Residual Resistivity Ratio (RRR) | Reference |
|---|---|---|
| As-grown | 53 | jps.jp |
| Annealed | 85 | jps.jp |
Exploration of Flux Growth Methods for Related Iridium-Lanthanum Oxides
While solid-state reactions are standard for intermetallic LaIr₂, the synthesis of related crystalline iridium-lanthanum oxides often requires different approaches, such as the flux growth method. rsc.org This technique allows for crystallization to occur at temperatures below the melting point of the target material, which is particularly useful for materials that melt incongruently or at very high temperatures. rsc.org
In flux growth, the constituent oxides (e.g., Lanthanum(III) oxide and Iridium(IV) oxide) are dissolved in a molten salt, the "flux." The flux acts as a high-temperature solvent. rsc.org The entire mixture is heated until the components dissolve and is then slowly cooled over a period of hours or days. This slow cooling reduces the solubility of the target compound, leading to the nucleation and growth of single crystals. rsc.org Common fluxes include borates (like H₃BO₃), chlorides, and fluorides. rsc.orgscirp.org After cooling, the excess flux is dissolved away using a suitable solvent, leaving the desired oxide crystals. This method provides significant synthetic flexibility, enabling the formation of new compositions and phases that may not be accessible through other means. rsc.org
Microwave-Assisted Synthesis for Iridium-Lanthanum Materials
Microwave-assisted synthesis is an emerging technique that offers a rapid and energy-efficient alternative to conventional furnace heating. frontiersin.org This method utilizes the direct interaction of microwaves with the reactant materials, leading to rapid and uniform heating throughout the sample volume. dtic.mil This can significantly reduce reaction times from hours to minutes and can lead to the formation of novel or metastable phases.
For iridium-lanthanum materials, this could involve the microwave irradiation of a mixture of precursors, such as lanthanum(III) nitrate (B79036) and an iridium salt, in a suitable solvent. researchgate.net For instance, the synthesis of iridium oxide nanoparticles has been demonstrated using microwave-assisted thermal decomposition in solvents like propylene (B89431) carbonate. frontiersin.org The high temperatures and pressures achievable in sealed microwave reaction vessels can accelerate the formation of the desired material. dtic.mil The resulting products, often in nanoparticle form, can then be collected and purified. This method holds promise for creating finely-tuned iridium-lanthanum materials with controlled particle sizes and high surface areas, which could be beneficial for applications in catalysis. researchgate.net
Crystallographic Structure and Polymorphism in Lair2 Systems
Elucidation of the Crystal Structure of LaIr2
The arrangement of atoms in a crystalline solid is fundamental to its physical and chemical properties. For LaIr2, crystallographic studies have precisely determined its structural framework.
MgCu2-Type Cubic Laves Phase Structure and Space Group (Fd-3m, No. 227)
The compound LaIr2 is known to crystallize in the cubic Laves phase structure, specifically the MgCu2-type. jps.jp This is one of the three common Laves phases (C14, C15, and C36) and is designated as the C15 structure. The crystal structure is characterized by a face-centered cubic (FCC) lattice. The structure is described by the space group Fd-3m, which corresponds to space group number 227 in the International Tables for Crystallography. jps.jpglobalsino.comwikipedia.orgwikipedia.org In this arrangement, the larger lanthanum (La) atoms occupy the positions of magnesium (Mg) in the MgCu2 prototype, while the smaller iridium (Ir) atoms occupy the copper (Cu) sites. researchgate.net
Determination of Lattice Parameters and Unit Cell Dimensions for LaIr2
Structural Characterization Techniques for LaIr2
A variety of sophisticated techniques are employed to investigate the crystal structure and microstructure of intermetallic compounds like LaIr2.
X-ray Diffraction Studies (Powder and Single Crystal)
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. Both powder XRD and single-crystal XRD can be utilized for LaIr2. Powder XRD is often used for phase identification and to determine lattice parameters. For instance, in the study of LaIr2 single crystals, powder X-ray diffraction measurements were performed on both as-grown and annealed samples to confirm the phase purity. jps.jp Single-crystal XRD provides more detailed structural information, including atomic positions within the unit cell.
Advanced Electron Microscopy for Microstructural Analysis (e.g., HR-TEM, STEM, SEM-EDX)
Advanced electron microscopy techniques are indispensable for a comprehensive understanding of the microstructure of materials at the nanoscale.
High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for the direct imaging of the atomic lattice, enabling the visualization of crystal defects, grain boundaries, and interfaces.
Scanning Transmission Electron Microscopy (STEM): STEM can provide high-resolution images with compositional contrast (Z-contrast imaging), which is particularly useful for multiphase materials.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX): This combination is powerful for topographical analysis and elemental mapping. SEM provides high-resolution images of the sample surface, while EDX allows for the determination of the elemental composition of different regions of the sample.
While specific electron microscopy studies on LaIr2 are not extensively documented in readily available literature, these techniques are standard for the characterization of intermetallic compounds and would be crucial for a detailed microstructural analysis of LaIr2. pasteur.fr
Polymorphism and Structural Variations in Lanthanum-Iridium Systems (e.g., LaIr2Si2 Polymorphs)
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a phenomenon observed in lanthanum-iridium systems, notably in the ternary compound LaIr2Si2. aps.orgarxiv.org This compound exhibits two temperature-dependent polymorphs. aps.org
The high-temperature modification of LaIr2Si2 crystallizes in the primitive tetragonal CaBe2Ge2-type structure, which belongs to the P4/nmm space group. aps.orgarxiv.org This form is stable above 1720°C and can be retained at room temperature by quenching. aps.org The low-temperature form possesses the body-centered tetragonal ThCr2Si2-type structure with the space group I4/mmm. aps.orgarxiv.org Both of these structures are derivatives of the BaAl4-type structure. aps.org
The existence of these polymorphs in LaIr2Si2 highlights the structural diversity within lanthanum-iridium systems and underscores the influence of temperature on crystal structure formation. This phenomenon is significant as the different polymorphs can exhibit distinct physical properties; for instance, the high-temperature form of LaIr2Si2 is superconducting, while the low-temperature modification is not. aps.org
Interactive Table of Crystallographic Data for LaIr2Si2 Polymorphs
| Property | High-Temperature Polymorph | Low-Temperature Polymorph |
| Compound | LaIr2Si2 | LaIr2Si2 |
| Crystal Structure Type | CaBe2Ge2-type | ThCr2Si2-type |
| Crystal System | Primitive Tetragonal | Body-Centered Tetragonal |
| Space Group | P4/nmm | I4/mmm |
| Lattice Parameter (a) | 4.191 Å aps.org | 4.109 Å aps.org |
| Lattice Parameter (c) | 9.944 Å aps.org | 10.299 Å aps.org |
| Superconductivity | Superconducting at 1.6 K aps.org | Normal down to 1 K aps.org |
Investigations into Defect Chemistry and Non-Stoichiometry in LaIr₂
The ideal crystal lattice of LaIr₂ can be disrupted by various point defects, which in turn govern the non-stoichiometric behavior of the compound. The study of these defects is crucial for understanding the material's properties and phase stability.
Non-stoichiometry in intermetallic compounds like LaIr₂ refers to a deviation from the ideal 1:2 atomic ratio of Lanthanum to Iridium. This deviation is accommodated by the formation of constitutional defects, which are defects that are present in thermodynamic equilibrium at a given composition. The common types of point defects in Laves phases include anti-site defects (where an A atom occupies a B site, or vice-versa) and vacancies (an empty lattice site).
In AB₂ Laves phases, the relative size of the constituent atoms plays a significant role in the type of defects that form. Given the significantly different atomic radii of Lanthanum and Iridium, the formation of anti-site defects would lead to considerable local strain in the crystal lattice. However, such defects are a common mechanism for accommodating non-stoichiometry in intermetallic compounds. For example, in a Lanthanum-rich composition (La₁₊ₓIr₂₋ₓ), the excess La atoms might occupy Ir sites, creating La_Ir anti-site defects. Conversely, in an Iridium-rich composition (La₁₋ₓIr₂₊ₓ), Ir atoms could occupy La sites (Ir_La anti-sites), or vacancies could form on the La sublattice (V_La).
The interplay between these different types of defects determines the homogeneity range of the LaIr₂ phase. The formation energy of each type of defect will dictate its concentration at a given temperature and composition. For example, if the formation energy of a Lanthanum vacancy is lower than that of an Iridium anti-site defect in an Iridium-rich composition, then the non-stoichiometry will be primarily accommodated by the formation of Lanthanum vacancies.
Detailed experimental studies specifically mapping the defect concentrations and their relationship with non-stoichiometry in the LaIr₂ system are limited. However, based on the general principles of defect chemistry in Laves phases, a hypothetical defect model can be proposed.
Interactive Data Table: Possible Point Defects in Non-Stoichiometric LaIr₂
| Composition | Predominant Defect Types |
|---|---|
| Stoichiometric (LaIr₂) | Intrinsic defects (e.g., Schottky pairs, Frenkel pairs) |
| Lanthanum-rich (La₁₊ₓIr₂₋ₓ) | Lanthanum anti-site on Iridium sublattice (La_Ir) |
It is important to note that the actual defect chemistry can be more complex, involving combinations of these defects and the formation of defect clusters. Advanced computational modeling, such as density functional theory (DFT) calculations, combined with experimental techniques like high-resolution transmission electron microscopy and positron annihilation spectroscopy, would be necessary to provide a more definitive understanding of the defect chemistry and non-stoichiometry in the Iridium-Lanthanum (2/1) system.
Electronic Structure and Bonding in Lair2
First-Principles Electronic Band Structure Calculations for LaIr2
Theoretical investigations into the electronic nature of LaIr2 are predominantly anchored in first-principles calculations, which provide a quantum mechanical description of the electron system.
Density Functional Theory (DFT) serves as a primary computational tool for exploring the electronic band structure of LaIr2. researchgate.netunirioja.es Specifically, band structure calculations have been performed using methods like the full potential linearized augmented-plane-wave (FLAPW) within the local density approximation (LDA). jps.jp These calculations are essential for predicting electronic properties from the ground state. unirioja.es For LaIr2, such calculations have yielded a theoretical Sommerfeld coefficient (γb) of 4.73 mJ/(K²·mol), which shows reasonable agreement with experimental values. jps.jp DFT approaches allow for the detailed computation of the electronic band structure, representing the energy levels (E) as a function of the wave vector (k), which is crucial for understanding the material's electronic behavior. youtube.com
The Fermi surface, which separates occupied from unoccupied electron states in momentum space, is a critical concept for understanding a metal's properties. aps.org In LaIr2, the analysis of the Fermi surface topology reveals the nature of the charge carriers. Band structure calculations indicate the presence of multiple bands crossing the Fermi level, leading to a complex Fermi surface. jps.jp The states near the Fermi level are of particular interest as they govern the material's low-energy electronic properties, including transport and superconductivity. aps.org The topology of the Fermi surface in LaIr2 has been successfully mapped out and is found to be in reasonable agreement with experimental results obtained from de Haas-van Alphen measurements. jps.jp
The electronic structure of LaIr2 is significantly influenced by the constituent atoms. The iridium 5d orbitals play a dominant role in shaping the bands near the Fermi level. The electron configuration of iridium is [Xe]4f¹⁴5d⁷6s². thermofisher.com In the compound, the 5d states of iridium hybridize with the electronic states of lanthanum, forming the valence and conduction bands. This hybridization is key to the material's bonding and electronic characteristics. The significant contribution of the iridium 5d-states to the density of states at the Fermi level is a defining feature of the electronic structure of LaIr2.
Experimental Probes of Electronic Structure
Experimental techniques provide crucial validation for theoretical models and offer direct insights into the electronic properties of materials.
The de Haas-van Alphen (dHvA) effect, which involves oscillations in the magnetic susceptibility of a pure metal at low temperatures and high magnetic fields, is a powerful experimental technique for mapping the Fermi surface. wikipedia.org For LaIr2, dHvA experiments have been successfully conducted on single crystals. jps.jp These measurements detect quantum oscillations that are periodic in the inverse of the magnetic field (1/B), with frequencies directly proportional to the extremal cross-sectional areas of the Fermi surface. wikipedia.orgrutgers.edu
The dHvA measurements on LaIr2 have revealed multiple oscillation frequencies, corresponding to different sheets of the Fermi surface. jps.jp The observed frequencies and the measured cyclotron effective masses of the charge carriers are well-explained by the band structure calculations performed using the FLAPW method. jps.jp This agreement between theory and experiment provides a robust picture of the Fermi surface topology in LaIr2. jps.jpresearchgate.net
Table 1: Experimental dHvA Frequencies and Cyclotron Masses for LaIr2
| dHvA Frequency (T) | Cyclotron Effective Mass (m*/m₀) |
| 23.8 | 0.17 |
| ... | ... |
| 4490 | 3.88 |
Note: The table presents a range of observed values. m₀ represents the rest mass of an electron. Data sourced from reference jps.jp.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.comrsc.org In the context of iridium-lanthanum alloys like LaIr2, XPS provides valuable information about the core levels and valence bands.
For iridium, the XPS spectra show distinct peaks corresponding to its core electron shells. The Ir 4f region is particularly significant, with the Ir 4f₇/₂ peak for metallic iridium found at a binding energy of approximately 60.8 eV. xpsfitting.com The spin-orbit splitting between the Ir 4f₇/₂ and Ir 4f₅/₂ components is about 2.93-3.2 eV. thermofisher.comxpsfitting.com Analysis of the valence band region in the XPS spectrum of LaIr2 would reveal the distribution of the hybridized La and Ir electronic states, particularly the prominent Ir 5d states. rsc.org Studies on iridium oxides and chlorides show shifts in the Ir 4f binding energies, which can be used to understand the chemical environment of iridium in the alloy. rsc.orgbath.ac.uk
Table 2: Reference Binding Energies for Iridium Core Levels
| Core Level | Binding Energy (eV) |
| Ir 4f₇/₂ | 60.8 ± 0.2 |
| Ir 4f₅/₂ | ~63.7 |
| Ir 4d₅/₂ | 297 |
| Ir 4d₃/₂ | 312 |
Note: Values are for pure metallic iridium and serve as a reference. Data sourced from reference xpsfitting.com.
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination and Electronic State Probes
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a compound. nih.govosti.gov The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.govuwo.ca
XANES provides detailed information about the oxidation state and coordination chemistry (e.g., symmetry) of the absorbing atom. nih.gov The energy position of the absorption edge is sensitive to the effective charge on the atom, while the features in the pre-edge and the edge itself are fingerprints of the local coordination environment and the unoccupied density of states. nih.govuwo.ca
EXAFS refers to the oscillations in the absorption coefficient at energies well above the absorption edge. nih.gov Analysis of the EXAFS signal can determine the types, distances, and number of neighboring atoms, providing a picture of the local atomic arrangement around the central absorbing element. nih.govresearchgate.net
In the context of iridium-lanthanum systems like LaIr₂, XAS at the Ir L-edges (L₂ and L₃) is particularly valuable. It can be used to confirm the local cubic symmetry at the Ir site and to probe the unoccupied Ir 5d electronic states. Furthermore, the relative intensities of the "white-line" features at the L₂ and L₃ edges can be used to quantify the strength of the spin-orbit coupling, a dominant interaction in iridium compounds. researchgate.net
Influence of Alloying and Doping on the Electronic Structure of LaIr₂ and Related Compounds
Alloying and doping are established methods for systematically modifying the electronic structure of intermetallic compounds to tune their physical properties. arxiv.orgresearchgate.netnih.gov Introducing different elements into the LaIr₂ lattice, for instance by substituting La with other rare-earth elements (Ln) to form Ir₂Ln alloys or by partial substitution on either the La or Ir sites, can lead to significant changes. mdpi.comresearchgate.net These changes primarily arise from variations in lattice parameters, charge carrier concentration, and electronic hybridization.
A key concept in understanding these modifications is the d-band center model . researchgate.netnih.gov The d-band center represents the average energy of the d-electrons of a transition metal, like iridium. Its position relative to the Fermi level is a critical descriptor for surface reactivity and bonding with adsorbates. researchgate.netresearchgate.net Shifting the d-band center can optimize catalytic activity and other electronic properties. researchgate.net
In Ir₂Ln alloys, changing the lanthanide element systematically alters the lattice constant and the filling of the electronic bands. This directly modulates the position of the Ir d-band center. This modulation affects the hybridization between the Ir 5d and Ln 5d states, influencing properties such as superconductivity and magnetism across the series. While specific studies on d-band center modulation in doped LaIr₂ are not widely reported, the principles derived from related systems suggest it is a crucial factor. For example, doping can induce lattice distortions and changes in electron density that shift the d-band center, thereby altering the compound's fundamental electronic characteristics. arxiv.orgmdpi.com
Spin-Orbit Coupling Effects in Iridium-Lanthanum Systems
Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion. nih.gov This effect is particularly strong in heavy elements like iridium (Ir), where it plays a critical role in determining the electronic and magnetic ground states. cornell.eduosti.gov In many iridium-based oxides, the strong SOC, in conjunction with crystal electric field effects and electron correlations, leads to the formation of novel "spin-orbit coupled" states, often described by an effective total angular momentum, J_eff. cornell.eduosti.gov
In iridium-lanthanum systems, the presence of the heavy Ir atom ensures that SOC is a significant interaction. researchgate.netnih.govaps.org While La³⁺ is a non-magnetic ion with a closed-shell configuration, the electronic structure of LaIr₂ is still heavily influenced by the SOC on the iridium sites. This interaction splits the Ir 5d electronic bands, which can affect the density of states at the Fermi level and influence properties like superconductivity. aps.org
The strength of SOC in iridium compounds can be directly probed using X-ray absorption spectroscopy at the Ir L₂ and L₃ edges. The branching ratio of the white-line intensities at these edges deviates significantly from the statistical value of 2:1, a direct consequence of strong SOC mixing the spin and orbital angular momenta. researchgate.net Studies on a wide range of iridium compounds confirm the presence of strong SOC, largely independent of the specific crystal structure or electronic state, indicating it is a fundamental and robust feature of iridium-based materials, including LaIr₂. researchgate.netcornell.edu
Thermodynamic Stability and Formation Energetics of Iridium Lanthanum 2/1
Computational Thermodynamics and Ab Initio Approaches for Iridium-Lanthanum Systems
Computational thermodynamics, particularly methods like the CALPHAD (CALculation of PHAse Diagrams) approach, integrated with first-principles (ab initio) calculations, provides a powerful tool for predicting the thermodynamic properties and phase stability of materials. mdpi.com Ab initio calculations, based on density functional theory (DFT), can determine the formation energies of compounds without any experimental input by calculating the total energy of the compound and its constituent elements. northwestern.edu These calculated energies are then used to model the thermodynamic properties, such as enthalpy and entropy, and to construct phase diagrams. mdpi.com
For complex systems like iridium-lanthanum alloys, where experimental measurements can be challenging due to the high melting points and reactivity of the components, these computational methods are invaluable. znaturforsch.com Methodologies such as Quantum Molecular Dynamics (QMD) and the Z method have been employed to investigate the phase diagrams of pure elements like iridium at extreme conditions. sigmaaldrich.comacs.org While specific ab initio studies focused solely on the LaIr₂ compound are not extensively documented in the reviewed literature, the established success of these methods in predicting the properties of other intermetallic compounds suggests their applicability to the Iridium-Lanthanum system. mdpi.comnorthwestern.edu The general approach involves calculating the total energy for various crystal structures to identify the most stable phase and its formation enthalpy. northwestern.edu
General Computational Approaches:
Density Functional Theory (DFT): Used to calculate the ground-state energy of the LaIr₂ crystal structure.
CALPHAD Method: Utilizes thermodynamic data from ab initio calculations and experimental results to model the Gibbs energy of each phase and predict the phase diagram.
Quantum Molecular Dynamics (QMD): Simulates the behavior of atoms at high temperatures to study phase transitions and melting properties.
Experimental Determination of Thermodynamic Parameters for LaIr₂ Formation (e.g., Enthalpy, Entropy)
The experimental determination of thermodynamic parameters like the enthalpy and entropy of formation for intermetallic compounds is essential for validating computational models and for practical applications. Calorimetry is the primary direct method for measuring the standard enthalpy of formation. nih.gov High-temperature calorimetry techniques are particularly suited for refractory compounds like LaIr₂. nih.gov
Without direct experimental values for LaIr₂, our understanding relies on analogies with similar systems and the predictions from computational models.
Phase Diagram Investigations of the Iridium-Lanthanum System
The Iridium-Lanthanum (Ir-La) binary phase diagram provides a map of the stable phases at different compositions and temperatures. Early investigations into the Ir-La system identified several intermetallic compounds, though some uncertainties remained. znaturforsch.com The compound LaIr₂ is a known phase in this system.
More recent studies have clarified the existence and crystal structure of various phases in the lanthanum-rich side of the diagram. For instance, the compound initially thought to be La₃Ir₂ was later identified as having an Er₃Ni₂-type structure. znaturforsch.com The formation of these intermetallic compounds is complicated by the significant difference in the melting points of lanthanum (1194 K) and iridium (2683 K). znaturforsch.comwikipedia.org
The LaIr₂ phase is known to crystallize in the cubic MgCu₂-type Laves phase structure. This is a common crystal structure for AB₂ intermetallic compounds.
Interactive Table: Crystallographic Data for Phases in the Ir-La System
| Phase | Composition (at. % La) | Pearson Symbol | Space Group | Prototype |
| LaIr₂ | 33.3 | cF24 | Fd-3m | MgCu₂ |
| La₃Ir₂ | 60 | hR45 | R-3 | Er₃Ni₂ |
Note: This table is based on available crystallographic data and may not represent all phases reported in every version of the phase diagram.
Equilibrium Vapor Pressure Studies of Iridium-Lanthanum-Carbon Systems
The equilibrium vapor pressure is a critical thermodynamic property, especially for materials used in high-temperature applications, as it determines the rate of material loss through sublimation or evaporation. There is a lack of specific experimental or theoretical data on the equilibrium vapor pressure of Iridium-Lanthanum alloys or the ternary Iridium-Lanthanum-Carbon system in the available literature.
However, data for the pure elements provide a baseline. Both iridium and lanthanum are relatively non-volatile metals. wikipedia.org The vapor pressure of pure iridium has been measured over various temperature ranges. nih.gov Similarly, the vapor pressure of pure lanthanum has been characterized. caltech.edu
In alloy systems, the vapor pressure can be influenced by the formation of more volatile species, such as oxides, if reactive gases are present. For example, in platinum-iridium alloys, the volatilization at high temperatures can be accelerated by the formation of iridium oxide. researchgate.net Therefore, in an oxygen-containing environment, the vapor pressure over a La-Ir alloy would likely be influenced by the formation of both lanthanum and iridium oxides. The presence of carbon could further complicate the system through the potential formation of carbides, which may have different volatilities than the pure metals or their oxides.
Interactive Table: Vapor Pressure Data for Pure Iridium and Lanthanum
| Element | Temperature for 1 Pa Vapor Pressure (K) | Temperature for 100 Pa Vapor Pressure (K) |
| Iridium | 2713 | 3252 |
| Lanthanum | ~2005 | ~2458 |
Data is approximate and sourced from compilations of elemental vapor pressures. wikipedia.org
Advanced Functional Properties Derived from Electronic and Structural Characteristics of Lair2
Superconducting Phenomena in LaIr₂
LaIr₂ is recognized as a superconductor at very low temperatures. Its superconducting nature has been investigated through detailed measurements of its physical properties, providing insights into the microscopic mechanisms at play.
Characterization of Superconducting Transition in LaIr₂
The superconducting transition in LaIr₂ has been precisely characterized using specific heat and electrical resistivity measurements on single-crystal samples. While electrical resistivity measurements show a drop around 2.5 K, this is not indicative of a bulk transition and is likely caused by trace amounts of other phases, such as LaIr₃, that may precipitate during sample annealing. jps.jp
The definitive evidence for bulk superconductivity comes from specific heat measurements, which reveal a sharp increase below approximately 0.5 K. The superconducting transition temperature (Tc) for bulk LaIr₂ is determined to be 0.42 K, which is the midpoint of the specific heat jump. jps.jp This value aligns well with previous determinations from AC-susceptibility measurements, which reported a Tc of 0.48 K. jps.jp The compound is classified as a type-II superconductor, a category that includes many metal alloys and complex oxide ceramics. arxiv.org
BCS-Type Superconductivity in LaIr₂ and Related Lanthanide-Iridium Compounds
The superconductivity observed in LaIr₂ is consistent with the Bardeen-Cooper-Schrieffer (BCS) theory. jps.jpbris.ac.ukwikipedia.orgbritannica.com This microscopic theory describes superconductivity as a macroscopic quantum effect arising from the formation of "Cooper pairs" of electrons, which are bound together by lattice vibrations (phonons). bris.ac.ukuba.armappingignorance.org A key characteristic of BCS-type superconductors is the opening of an energy gap in the electronic spectrum, which leads to an exponential dependence of the specific heat at temperatures below Tc. wikipedia.orguba.ar
In LaIr₂, the temperature dependence of the specific heat below the transition temperature follows the equation C(T) = Aexp(-B/T), which is a hallmark of a BCS-type superconductor. jps.jp This behavior is also observed in related lanthanide-iridium compounds. For instance, LaIr₃ is a weak-coupling BCS superconductor, and the gallide LaIr₃Ga₂, which features a kagome lattice of iridium, also exhibits a heat capacity jump consistent with the BCS weak-coupling limit. arxiv.orgprinceton.edu The study of LaIr₂ is also valuable as it serves as a non-magnetic reference for the cerium-based compound CeIr₂, which exhibits a more complex interplay between valence fluctuations and superconductivity. jps.jp
Correlation between Electronic Structure and Superconducting Behavior in LaIr₂
The emergence of superconductivity in LaIr₂ is intrinsically linked to its electronic structure. Experimental techniques like the de Haas-van Alphen (dHvA) effect, combined with theoretical band-structure calculations, have provided a detailed picture of the Fermi surface and electron properties. jps.jpwikipedia.orgyoutube.com
Measurements on single-crystal LaIr₂ have determined key electronic parameters. The Sommerfeld coefficient (γ), which is proportional to the electronic density of states at the Fermi level, is estimated to be 6.7 mJ/(K²mol). The Debye temperature (ΘD), related to the lattice stiffness and phonon spectrum, is 265 K. jps.jp These parameters are crucial inputs for understanding BCS superconductivity.
The dHvA experiments, which measure oscillations in magnetic susceptibility due to the quantization of electron orbits in a magnetic field, have mapped out the extremal areas of the Fermi surface. wikipedia.org The observed dHvA frequencies and the corresponding cyclotron effective masses (ranging from 0.17 to 3.88 times the free electron mass) are well explained by band structure calculations using the full potential linearized augmented-plane-wave (FLAPW) method within the local density approximation (LDA). jps.jp This agreement between experiment and theory confirms the electronic structure model and provides a solid foundation for understanding how the specific arrangement of electron energy bands facilitates the phonon-mediated attraction that leads to its low-temperature superconducting state.
| Property | Value | Measurement Method |
|---|---|---|
| Bulk Superconducting Transition Temperature (Tc) | 0.42 K | Specific Heat jps.jp |
| Type of Superconductivity | BCS-type, Type-II | Specific Heat, Magnetic Properties jps.jparxiv.org |
| Sommerfeld Coefficient (γ) | 6.7 mJ/(K²mol) | Specific Heat jps.jp |
| Debye Temperature (ΘD) | 265 K | Specific Heat jps.jp |
| dHvA Frequency Range | 23.8 - 4490 T | de Haas-van Alphen Effect jps.jp |
| Cyclotron Effective Mass Range (m*/m₀) | 0.17 - 3.88 | de Haas-van Alphen Effect jps.jp |
Electrocatalytic Applications and Mechanistic Insights of LaIr₂-based Materials
While the specific compound LaIr₂ has been primarily studied for its superconducting properties, iridium-lanthanum materials are gaining attention as potential electrocatalysts. The focus is particularly on the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production and in metal-air batteries. nih.gov
Oxygen Evolution Reaction (OER) Activity of Iridium-Lanthanum Catalysts
Iridium oxides (IrO₂) are benchmark catalysts for the OER in acidic environments due to their stability. acs.orgresearchgate.netnih.govrsc.org Research into mixed-metal oxides has shown that incorporating other elements, such as lanthanum, can modify the catalytic properties. For example, complex perovskite oxides like La₂LiIrO₆ have been used as model systems to study OER mechanisms on iridium sites. researchgate.net In such materials, the incorporation of lanthanum can influence the electronic structure and stability of the active iridium-oxygen sites. researchgate.net Studies on lanthanum-promoted cobalt oxide catalysts have shown that La³⁺ incorporation can lead to lattice deconstruction and the formation of a more active amorphous overlayer during the OER process. nih.gov While direct studies on LaIr₂ for OER are not prominent, the investigation of other lanthanum-iridium oxide systems suggests that the interplay between these two elements could be harnessed to develop active and stable OER catalysts. researchgate.netresearchgate.net
Role of d-Band Center Tuning in Catalytic Performance
The catalytic activity of transition metal-based catalysts for OER is strongly influenced by their electronic structure, particularly the energy of the d-band center (E_d) relative to the Fermi level. researchgate.netacs.org The d-band center theory posits that the position of E_d governs the adsorption strength of OER intermediates (like *OH, *O, *OOH). acs.orgresearchgate.net
An optimal catalyst binds these intermediates neither too strongly nor too weakly. If the d-band center is too high (closer to the Fermi level), the adsorption is too strong, and the product molecules cannot easily desorb. If it is too low, the adsorption is too weak to effectively activate the reactants. Therefore, tuning the d-band center to an optimal position is a key strategy for designing efficient catalysts. acs.org
Influence of Amorphous Structures on Catalytic Efficiency in Lanthanum-Iridium Oxides
The arrangement of atoms—whether in a highly ordered crystalline lattice or a disordered amorphous state—profoundly impacts a material's catalytic performance. In lanthanum-iridium oxides, amorphous structures have been shown to be particularly advantageous for electrocatalysis, specifically the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.
Research into an amorphous lanthanum-iridium solid solution synthesized as a novel flute-like nanostructure (La-Ir NF) has revealed its superior OER activity compared to crystalline iridium oxide (IrO₂). jps.jp Physical and chemical characterizations show that the amorphous nature of the La-Ir material, which contains an iridium mass ratio of only 38.8%, leads to significant structural distortions. jps.jp The presence of lanthanum ions and shorter atomic distances result in a lower symmetry of the IrO₆ octahedra, the fundamental building blocks of the catalyst. jps.jp This distortion, combined with a unique open-channel structure, enhances the utilization of the active iridium atoms and modifies the 5d orbital electron configuration, which is believed to be the primary reason for the excellent OER activity. jps.jp
The amorphous structure provides a high electrochemically active surface area (ECSA), a key factor in boosting catalytic rates. mdpi.com Studies on similar amorphous iridium-based oxide films have confirmed that they possess a larger ECSA and, consequently, higher catalytic activity for OER than their crystalline counterparts. mdpi.com While crystalline materials often suffer from limited active sites, the disordered nature of amorphous catalysts exposes more atoms to the reactants. However, a potential trade-off exists, as some amorphous iridium oxides have been noted for lower durability during OER, an issue that must be addressed for practical applications. mdpi.com
Table 1: Comparison of Catalytic Performance for Amorphous La-Ir Nanoflute vs. Crystalline IrO₂
| Catalyst | Onset Potential | Tafel Slope | Mass Activity (vs. IrO₂) |
|---|---|---|---|
| Amorphous La-Ir NF | Lower | Lower | 12-fold higher |
Data sourced from a study on amorphous lanthanum-iridium solid solutions for water splitting. jps.jp
Stability and Durability Studies in Acidic Electrocatalytic Environments
The large-scale industrial implementation of technologies like polymer electrolyte membrane water electrolysis (PEMWE) is heavily dependent on the development of catalysts that are not only active but also highly stable in harsh acidic environments. nih.gov Acidic OER catalysts face significant challenges, including the risk of mechanical peeling, corrosion of the underlying substrate, and dissolution or over-oxidation of the active sites themselves. nih.gov
For iridium-based catalysts, a primary degradation pathway involves the dissolution of iridium under the high oxidative potentials required for OER. While amorphous structures can boost activity, they can also present stability challenges. The disordered atomic arrangement, which is beneficial for exposing active sites, may also contain more thermodynamically unstable sites prone to degradation.
Theoretical Modeling of Catalytic Mechanisms on LaIr₂ Surfaces
Theoretical modeling, particularly using first-principles density-functional theory (DFT) calculations, provides deep insights into the structure-property relationships that govern catalytic activity. researchgate.net While specific modeling of LaIr₂ surfaces for OER is not extensively documented, studies on related amorphous and nanoporous iridium oxides offer a clear theoretical framework for understanding their enhanced performance.
These calculations reveal that the non-equivalent atomic connectivity within an amorphous iridium oxide structure greatly enhances the flexibility of the iridium charge states. researchgate.net This flexibility promotes the formation of electrophilic oxygens (O⁻), which are highly reactive intermediates in the OER pathway. Compared to their crystalline counterparts, amorphous structures can more readily accommodate the changes in oxidation state and coordination environment that occur during the catalytic cycle. researchgate.net
Furthermore, theoretical models have established a Pauling-like relationship between the Ir-O bond length and bond strength in these materials. researchgate.net The presence of activated, or weakened, Ir-O bonds in the amorphous structure is directly correlated with a lower overpotential for the OER. An empirical regression model built from these theoretical insights successfully links these bond characteristics to experimentally measured OER performance, reconciling the superior activity observed in amorphous catalysts. researchgate.net These findings suggest that the catalytic enhancement in amorphous lanthanum-iridium oxides is rooted in the atomic-level disorder that creates a more dynamic and reactive iridium-oxygen environment.
Other Catalytic Reactions Mediated by Iridium-Lanthanum (e.g., C-H Activation, Hydrogenation)
Beyond oxygen evolution, iridium-based materials are renowned for their ability to catalyze a range of important organic transformations, including C-H activation and hydrogenation. Iridium complexes have demonstrated high activity for selectively activating and functionalizing otherwise inert carbon-hydrogen bonds, a key goal in modern chemistry for streamlining the synthesis of complex molecules. aps.orgdierk-raabe.comresearchgate.net For instance, specific iridium(I) catalysts can achieve regioselective C-H activation and hydrogen-isotope exchange on unsaturated organic compounds under mild conditions. aps.orgdierk-raabe.com
Similarly, iridium pincer complexes are highly effective for the hydrogenation of various carbonyl compounds, such as ketones and aldehydes, converting them into valuable alcohols. aps.org These reactions often proceed through a bifunctional mechanism where both the metal center and the supporting ligand participate in the bond-breaking and bond-making steps. aps.org
While the catalytic prowess of iridium complexes in these areas is well-established, research focusing specifically on the mixed intermetallic LaIr₂ for such applications is less common. The role of lanthanum in these contexts is not fully elucidated but could potentially involve modifying the electronic properties of the iridium active sites or influencing the adsorption of reactants. Separately, lanthanum-containing mixed oxides, such as LaSrCoO₄, have been studied for other catalytic processes like the reduction of NO by CO, indicating the broader potential of lanthanum in designing functional catalytic materials. conicet.gov.ar
Magnetic Ordering and Interactions in Rare Earth-Iridium Intermetallics
The magnetic properties of rare earth (RE) intermetallic compounds are diverse and are primarily dictated by the behavior of the 4f electrons of the rare-earth element. nih.govtu-darmstadt.de These electrons are well-localized and can carry large magnetic moments, which interact with each other and the crystalline environment to produce a rich variety of magnetic phenomena, including ferromagnetism and antiferromagnetism. aps.orgtu-darmstadt.de
In the REIr₂ series, which crystallizes in the cubic Laves-phase structure, the choice of the rare-earth element is critical. jps.jp Compounds with magnetic rare-earth ions like cerium (CeIr₂) exhibit interesting behaviors such as valence fluctuations. jps.jp In contrast, lanthanum has no 4f electrons, and thus LaIr₂ does not exhibit magnetic ordering. jps.jp Instead, it behaves as a Pauli paramagnet. arxiv.orgarxiv.org
The absence of magnetism in LaIr₂ makes it an ideal non-magnetic reference compound for studying its magnetic counterparts like CeIr₂. jps.jp The most notable electronic property of LaIr₂ is that it becomes a superconductor at low temperatures. Specific heat measurements have confirmed a bulk superconducting transition at a critical temperature (Tc) of 0.42 K. jps.jp This superconductivity is described as being a conventional BCS-type. jps.jp The study of such systems, where magnetism (in CeIr₂) and superconductivity (in LaIr₂) appear in structurally identical compounds, is crucial for understanding the interplay and competition between these fundamental quantum phenomena in condensed matter.
Table 2: Electronic Properties of Selected RE-Ir Intermetallic Compounds
| Compound | Crystal Structure | Primary Electronic/Magnetic Property | Transition Temperature (Tc or Tₙ) |
|---|---|---|---|
| LaIr₂ | Cubic Laves (MgCu₂-type) | Superconductivity | 0.42 K jps.jp |
| CeIr₂ | Cubic Laves (MgCu₂-type) | Mixed Valence, Superconductivity | 0.21 K jps.jp |
| LaIr₂Si₂ (HTP¹) | Tetragonal (CaBe₂Ge₂-type) | Pauli Paramagnetism, Superconductivity | 1.24 K arxiv.org |
| YIr₂Si₂ (HTP¹) | Tetragonal (CaBe₂Ge₂-type) | Pauli Paramagnetism, Superconductivity | 2.52 K arxiv.org |
| TbCu | CsCl-type | Antiferromagnetism | 115 K aps.org |
| TbZn | CsCl-type | Ferromagnetism | 160 K aps.org |
¹HTP: High-Temperature Polymorph
Ductility and Mechanical Behavior of Related Rare Earth Intermetallic Compounds
Intermetallic compounds, characterized by their ordered crystal structures and mixed metallic-covalent/ionic bonding, often exhibit high strength and excellent high-temperature stability but suffer from a major drawback: brittleness at room temperature. researchgate.net This poor ductility and low fracture toughness have historically limited their use as structural materials. researchgate.netnih.gov
However, a number of rare-earth intermetallic compounds have been discovered to possess unusually high intrinsic ductility. researchgate.net Several B2-type (CsCl structure) intermetallics, such as DyCu, YAg, and YCu, show significant tensile ductility at room temperature and even retain some of it at cryogenic temperatures (77 K). researchgate.net This behavior is noteworthy because it occurs in stoichiometric polycrystalline materials without special treatments that are often required to toughen other intermetallics. researchgate.net
Future Directions and Emerging Research Areas for Iridium Lanthanum 2/1
Rational Design of LaIr₂-based Materials through Advanced Computational Approaches
The traditional trial-and-error approach to materials discovery is gradually being superseded by a more predictive and efficient paradigm: rational design powered by computational methods. nih.gov For LaIr₂-based systems, this involves leveraging artificial intelligence (AI), machine learning (ML), and quantum mechanics to accelerate the discovery of new materials with desired properties. researchgate.net
The table below summarizes key computational approaches and their potential applications in designing LaIr₂-based materials.
| Computational Approach | Description | Application in LaIr₂ Research |
| Artificial Intelligence (AI) / Machine Learning (ML) | Algorithms that learn from existing data to make predictions or generate new information. researchgate.netaip.org | Predict stability of new La-Ir compositions; Screen for desired electronic or catalytic properties; Accelerate analysis of experimental data. asu.edu |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org | Calculate phase stability, electronic band structure, and surface properties of LaIr₂ and related compounds; Simulate interactions with other molecules. |
| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov | Simulate the behavior of LaIr₂ at different temperatures and pressures; Study defect formation and diffusion processes. |
| CALPHAD (Calculation of Phase Diagrams) | A method for predicting phase diagrams of multicomponent systems based on thermodynamic data. mdpi.com | Predict phase equilibria in multicomponent systems containing La and Ir; Guide the design of novel alloys with stable phases. |
Exploration of Novel Iridium-Lanthanum Compositions and Multicomponent Systems
Research is expanding to compositions beyond the simple 2:1 stoichiometry and into multicomponent systems where other elements are intentionally introduced into the LaIr₂ lattice. The goal is to create novel materials with enhanced or entirely new functionalities. This approach, inspired by the success of high-entropy alloys, involves exploring the vast compositional space that opens up when three or more elements are combined. mdpi.com
By systematically substituting lanthanum or iridium with other elements, it may be possible to fine-tune the material's properties. For example, substituting with other rare-earth elements could modify magnetic or luminescent properties, while introducing transition metals could enhance catalytic activity or mechanical strength. The design of these novel multicomponent alloys can be guided by CALPHAD (Calculation of Phase Diagrams) predictions and a pseudo-binary approach to ensure the formation of a single, stable phase, often retaining the parent B2-ordered structure of LaIr₂. mdpi.com The successful synthesis of multicomponent single-phase B2-ordered aluminides serves as a promising blueprint for developing similar systems based on LaIr₂. mdpi.com
In-situ and Operando Spectroscopic Characterization for Mechanistic Understanding
To truly understand and engineer the functionality of LaIr₂-based materials, especially in applications like catalysis, it is crucial to observe them in action. In-situ and operando spectroscopy are powerful tools that allow researchers to monitor the physicochemical processes occurring in a material under realistic operating conditions. nih.govmdpi.com Unlike traditional characterization methods that analyze a sample before and after a process, these techniques provide real-time information, offering a direct window into reaction mechanisms. researchgate.net
For example, if LaIr₂ were investigated as a catalyst, operando techniques could track changes in its crystal structure (via X-ray diffraction), the oxidation state of iridium and lanthanum (via X-ray absorption spectroscopy), and the identity of molecules adsorbed on its surface (via infrared or Raman spectroscopy) as the catalytic reaction proceeds. mdpi.comresearchgate.net This information is vital for identifying active sites, understanding reaction pathways, and pinpointing deactivation mechanisms. rsc.org The ability to correlate the evolving structure of the material with its catalytic activity and selectivity provides the fundamental insights needed for rational catalyst design. mdpi.com
Development of Advanced Characterization Techniques for LaIr₂ Systems
Alongside the application of existing techniques, there is a continuous need to develop and adapt advanced characterization methods specifically for LaIr₂ and related systems. nih.gov This includes creating specialized sample environments that can replicate the extreme conditions (e.g., high temperature, high pressure) under which these materials might be used. ornl.gov
A key area of development is multimodal characterization, which involves combining multiple complementary techniques to obtain a more complete picture of the material. ornl.gov For instance, simultaneously performing X-ray diffraction and Raman spectroscopy can correlate structural changes with vibrational modes, providing deeper insight than either technique alone. Another frontier is enhancing the sensitivity of surface-specific techniques. Methods like near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) can probe the elemental composition and chemical states of the top few atomic layers of a material under gas pressures relevant to industrial processes, which is crucial for understanding surface-driven phenomena like catalysis. researchgate.net
The table below lists several in-situ and operando techniques and the insights they can provide for LaIr₂ systems.
| Technique | Information Provided | Potential Application for LaIr₂ |
| X-ray Diffraction (XRD) | Crystal structure, phase composition, lattice parameters, crystallite size. ornl.gov | Monitor phase transitions or structural changes during a reaction or under varying temperature/pressure. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state, coordination environment. researchgate.net | Track changes in the electronic state and local environment of Ir and La atoms during a catalytic cycle. |
| Infrared (IR) Spectroscopy | Vibrational modes of adsorbed molecules and the material itself. researchgate.net | Identify surface species and reaction intermediates to elucidate reaction mechanisms. |
| Raman Spectroscopy | Vibrational, rotational, and other low-frequency modes. rsc.org | Characterize the structure of the material and adsorbed species, especially for identifying metal-oxygen bonds or carbonaceous deposits. |
| Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) | Surface elemental composition and chemical state under reactive gas environments. researchgate.net | Determine the surface composition and oxidation states of La and Ir under catalytically relevant conditions. |
Synergistic Effects in Heterostructures and Nanoscale Architectures of Iridium-Lanthanum Materials
The properties of a material can be dramatically altered not just by changing its composition, but also by controlling its structure at the nanoscale. Future research will increasingly focus on designing and synthesizing LaIr₂ in the form of heterostructures and complex nanoscale architectures to harness synergistic effects.
A heterostructure, formed by interfacing LaIr₂ with another material (such as an oxide support or another metal), can lead to emergent properties that are not present in either component alone. These effects arise from charge transfer, strain at the interface, or the creation of unique active sites at the boundary between the two materials. For example, in catalysis, creating a heterostructure could enhance the activity or selectivity for a specific reaction by promoting a bifunctional mechanism, where one component performs one step of the reaction and the other performs a subsequent step. rsc.org
Similarly, fabricating LaIr₂ into specific nanoscale architectures like nanoparticles, nanowires, or porous networks can significantly impact its performance. Nanostructuring increases the surface-area-to-volume ratio, which is highly beneficial for applications like catalysis. Furthermore, quantum confinement effects in very small nanoparticles can alter the electronic properties, providing another lever to tune the material's functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
